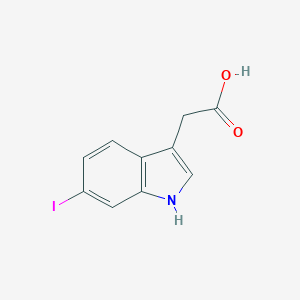
2-(6-Iodo-1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Iodo-1H-indol-3-yl)acetic acid: is a derivative of indole-3-acetic acid, which is a significant compound in the field of organic chemistry Indole-3-acetic acid is known for its role as a plant hormone, specifically an auxin, which regulates various aspects of plant growth and development
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Iodo-1H-indol-3-yl)acetic acid typically involves the iodination of indole-3-acetic acid. One common method is the electrophilic substitution reaction where indole-3-acetic acid is treated with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is carried out in an acidic medium, often using acetic acid as the solvent. The reaction conditions are typically mild, with the temperature maintained at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: 2-(6-Iodo-1H-indol-3-yl)acetic acid can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carboxylic acid group to form the corresponding alcohol.
Substitution: The iodine atom at the 6th position can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide and thiourea.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of (6-Iodo-1H-indol-3-yl)methanol.
Substitution: Formation of 6-azido-1H-indol-3-yl acetic acid.
科学的研究の応用
Chemistry: 2-(6-Iodo-1H-indol-3-yl)acetic acid is used as a precursor in the synthesis of various indole derivatives
Biology: In biological research, this compound is studied for its potential as a plant growth regulator. Its effects on plant growth and development are of particular interest, especially in understanding the role of halogenated auxins.
Medicine: The compound is investigated for its potential therapeutic applications. Its indole structure is a common motif in many pharmacologically active compounds, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of complex organic molecules.
作用機序
The mechanism of action of 2-(6-Iodo-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets in plants. As an auxin analog, it binds to auxin receptors, triggering a cascade of signaling pathways that regulate gene expression and cellular processes. The iodine atom at the 6th position may enhance its binding affinity and stability, leading to more pronounced biological effects.
類似化合物との比較
Indole-3-acetic acid: The parent compound, known for its role as a plant hormone.
5-Iodoindole-3-acetic acid: Another halogenated derivative with similar properties.
Indole-3-butyric acid: A synthetic auxin used in plant propagation.
Uniqueness: 2-(6-Iodo-1H-indol-3-yl)acetic acid is unique due to the presence of the iodine atom at the 6th position, which imparts distinct chemical and biological properties
特性
CAS番号 |
191674-60-9 |
|---|---|
分子式 |
C10H8INO2 |
分子量 |
301.08 g/mol |
IUPAC名 |
2-(6-iodo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8INO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) |
InChIキー |
KAAAYLDNUFOXMT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1I)NC=C2CC(=O)O |
正規SMILES |
C1=CC2=C(C=C1I)NC=C2CC(=O)O |
同義語 |
1H-Indole-3-aceticacid,6-iodo-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















